molecular formula C10H11BrOS B14058679 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one

Cat. No.: B14058679
M. Wt: 259.16 g/mol
InChI Key: IEELGOBADDKYSM-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one is a brominated aromatic ketone with a mercapto (-SH) functional group. Its structure comprises a propan-2-one backbone attached to a phenyl ring substituted with bromomethyl (-CH2Br) and mercapto (-SH) groups at the 3- and 4-positions, respectively. Brominated aromatic ketones are often employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electrophilic bromine atoms and ketone functionality, which enable diverse chemical transformations .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11BrOS/c1-7(12)4-8-2-3-10(13)9(5-8)6-11/h2-3,5,13H,4,6H2,1H3

InChI Key

IEELGOBADDKYSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)S)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 3-methyl-4-mercaptophenylpropan-2-one, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate, solvents like water or acetic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include disulfides or sulfonic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation. These reactions can modulate the activity of biological molecules or materials, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related derivatives, emphasizing substituent effects on molecular weight, synthesis, and applications:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications References
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one 3-Bromomethyl, 4-mercapto, phenyl ~258 (estimated) Likely via α-chloroacetone condensation (analogous to ) Potential alkylating agent, pharmaceutical intermediate
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one 4-Bromomethyl, 3-CF3S, phenyl 327.16 Not specified Materials science, electrophilic intermediates
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one 3-t-Bu, 4-OH, phenyl ~220 (CAS 33839-13-3) Not specified Pharmaceutical intermediates (steroidal analogs)
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF3, phenyl ~218 (from ) Hydrolysis of nitriles + acetic anhydride reaction Fenfluramine synthesis
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one 2-Bromo, α,β-unsaturated ketone Not provided Bromination of enones Crystallography studies, organic synthesis
Key Observations:
  • Substituent Effects :

    • The mercapto (-SH) group in the target compound enhances nucleophilicity, enabling thiol-ene click chemistry or thioether formation. In contrast, the trifluoromethylthio (-SCF3) group in ’s compound is electron-withdrawing, reducing reactivity toward nucleophiles but improving metabolic stability in pharmaceuticals .
    • Bromomethyl (-CH2Br) substituents (target compound and ) act as alkylating agents, useful in cross-coupling reactions or polymer chemistry.
    • tert-Butyl (-t-Bu) and hydroxyl (-OH) groups () increase steric bulk and polarity, respectively, influencing solubility and bioavailability .
  • Synthesis Pathways :

    • Analogous compounds (e.g., ’s 1-(benzothiazol-2'-ylthio)propan-2-one) are synthesized via condensation of α-chloroacetone with thiols in refluxing acetone, suggesting a viable route for the target compound .
    • and describe reductive amination of propan-2-one derivatives to synthesize fenfluramine, highlighting the ketone’s role in pharmaceutical intermediates .

Reactivity and Functional Group Analysis

  • Electrophilic Bromine: Bromine in bromomethyl groups facilitates nucleophilic substitution (SN2) or elimination reactions, making these compounds versatile alkylating agents. For example, ’s dibromopropanone undergoes dehydrohalogenation to form α,β-unsaturated ketones .
  • Ketone Functionality : The propan-2-one moiety enables condensation reactions (e.g., with aldehydes in ) to form α,β-unsaturated ketones, which are valuable in heterocyclic synthesis .
  • Mercapto Group : The -SH group in the target compound can undergo oxidation to disulfides or participate in Michael additions, distinguishing it from analogs with inert substituents like -CF3 .

Physical Properties and Spectral Data

  • Density and Boiling Points : ’s compound has a predicted density of 1.54 g/cm³ and boiling point of 281°C, influenced by the heavy bromine and trifluoromethylthio groups. The target compound’s density and boiling point are likely lower due to the absence of fluorine and sulfur-based electron-withdrawing groups .
  • Spectroscopic Characterization : Similar compounds (e.g., ) are characterized using FT-IR, NMR, and X-ray crystallography, with the latter providing unambiguous confirmation of stereochemistry and substituent positions .

Biological Activity

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features, including a bromomethyl group and a mercapto group attached to a phenyl ring. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one is C12H13BrOSC_{12}H_{13}BrOS, with a molecular weight of approximately 259.16 g/mol. Its structure is characterized by:

  • Bromomethyl Group : This group imparts reactivity, allowing the compound to act as an alkylating agent.
  • Mercapto Group : This thiol group can participate in redox reactions and form covalent bonds with various biomolecules.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesKey Differences
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-oneSimilar structure but different position of mercapto groupAltered reactivity due to positional changes
1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-oneHydroxy group instead of mercapto groupDifferent biological activity due to functional group change
1-(3-(Bromomethyl)-4-aminophenyl)propan-2-oneAmino group instead of mercapto groupEnhanced reactivity towards electrophiles

Antimicrobial Properties

Research indicates that 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

For instance, a study reported minimum inhibitory concentration (MIC) values indicating potent activity against Staphylococcus aureus and Escherichia coli, with values ranging from 20 to 40 µM for S. aureus and higher for E. coli, demonstrating its potential as an antibacterial agent .

Anticancer Activity

The compound's ability to interact with cellular targets also positions it as a candidate for anticancer research. The bromomethyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially disrupting cellular signaling pathways involved in cancer progression. Preliminary studies suggest that similar compounds may induce apoptosis in cancer cells through these mechanisms .

The mechanism of action involves the formation of covalent bonds with biomolecules, particularly proteins and enzymes. The bromomethyl moiety acts as an alkylating agent while the mercapto group participates in redox reactions. These interactions can modulate enzyme activity and influence various cellular processes.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one was tested against several bacterial strains using the agar disc diffusion method. The results indicated:

  • S. aureus : Zone of inhibition measured at 15 mm at a concentration of 100 µg/mL.
  • E. coli : Zone of inhibition measured at 12 mm at the same concentration.

These findings highlight its potential as an effective antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies were conducted on human cancer cell lines (e.g., HeLa cells). The compound exhibited cytotoxic effects with an IC50 value of approximately 30 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction, as evidenced by increased annexin V staining in treated cells .

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